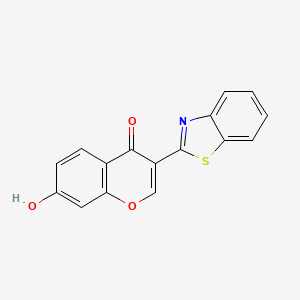

3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes this compound, can be achieved through various synthetic pathways. One such method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of this compound was corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis

The chemical reactions involving benzothiazole compounds, including this compound, can be optimized by adjusting the ratio of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl . Both aldehydes bearing electron-donating substituents and electron-withdrawing substituents could be used to obtain the desired benzothiazoles in excellent yields by this method .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the primary areas of application for 3-(1,3-Benzothiazol-2-yl)-7-hydroxycoumarin derivatives is in antitumor research. These compounds, including benzothiazole derivatives, have demonstrated potent and selective antitumor properties in vitro and in vivo against various cancer cell lines, including human breast, colon, and renal cancers. Their mechanism involves hydrolysis in aqueous solutions, generating reactive intermediates that exhibit significant anti-tumor activity (Wang et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects on metals, offering a promising avenue for protecting materials in industrial applications. Studies have shown that these compounds can significantly enhance the corrosion resistance of carbon steel in acidic environments, demonstrating their potential as effective corrosion inhibitors (Hu et al., 2016).

Fluorescence Sensing

3-(1,3-Benzothiazol-2-yl)-7-hydroxycoumarin has been utilized in the development of fluorescent chemosensors for detecting physiological pH levels and various metal cations. Its unique fluorescence properties make it suitable for highly sensitive detection of pH fluctuations in biological and environmental samples. This application is particularly relevant for monitoring physiological processes and environmental pollutants (Li et al., 2018).

Photostability and Laser Dyes

The compound's photostability and emission properties have been explored for potential use as laser dyes. Its relatively stable photodecomposition rates and ability to act as an efficient laser dye upon excitation make it a candidate for various optical applications, including the development of new types of lasers and fluorescence microscopy tools (Azim et al., 2005).

Wirkmechanismus

Target of Action

tuberculosis . They have also been studied for their anticonvulsant properties and their ability to inhibit IN nuclear translocation .

Mode of Action

tuberculosis . They also exhibit a large Stokes shift, which results from excited state intramolecular proton transfer .

Biochemical Pathways

Result of Action

tuberculosis , suggesting that they may have significant effects at the molecular and cellular levels.

Safety and Hazards

The safety data sheet for a similar compound, 3-(Benzothiazol-2-yl)benzoicacid, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been made, and the future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3S/c18-9-5-6-10-13(7-9)20-8-11(15(10)19)16-17-12-3-1-2-4-14(12)21-16/h1-8,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJUQVJLSQUYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)

![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid](/img/structure/B2725192.png)

![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2725201.png)

![3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2725203.png)

![2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2725205.png)

![N-[(2-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2725206.png)